2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is a complex organic compound that features a tetrahydropyran ring, a phenylthio group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method is the hydrogenation of dihydropyran using Raney nickel as a catalyst . The phenylthio group can be introduced through a nucleophilic substitution reaction involving a suitable phenylthiol reagent. The final step involves the formation of the acetamide group through an amidation reaction with methoxyacetyl chloride .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetamide moiety may interact with various receptors or enzymes, modulating their function . The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxytetrahydropyran: Similar structure but lacks the phenylthio and acetamide groups.
Tetrahydropyran: Basic structure without the methoxy, phenylthio, and acetamide groups.
Phenylthioacetamide: Contains the phenylthio and acetamide groups but lacks the tetrahydropyran ring.
Uniqueness
2-methoxy-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring, phenylthio group, and acetamide moiety allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylsulfanyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-11-14(17)16-12-15(7-9-19-10-8-15)20-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAUYOTXDXUUEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCOCC1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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